molecular formula C13H11ClN2O2 B3839956 3-chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide

3-chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide

Cat. No.: B3839956
M. Wt: 262.69 g/mol
InChI Key: GKDLEFNBAFQSAZ-OVCLIPMQSA-N
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Description

3-chloro-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloro-substituted benzene ring, a hydrazide group, and a furan ring with a methyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide typically involves the condensation reaction between 3-chlorobenzohydrazide and 5-methylfurfural. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for 3-chloro-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring or the hydrazone linkage.

    Reduction: Hydrazine derivatives or reduced forms of the furan ring.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

3-chloro-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a biochemical probe for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone linkage can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furan ring may also interact with biological membranes, affecting cell permeability and function. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N’-[(E)-(5-nitrofuran-2-yl)methylidene]benzohydrazide
  • 4-chloro-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 4-chloro-N’-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]benzohydrazide

Uniqueness

3-chloro-N’-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide is unique due to the presence of the methyl-substituted furan ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a biochemical probe or therapeutic agent compared to its analogs.

Properties

IUPAC Name

3-chloro-N-[(E)-(5-methylfuran-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-9-5-6-12(18-9)8-15-16-13(17)10-3-2-4-11(14)7-10/h2-8H,1H3,(H,16,17)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDLEFNBAFQSAZ-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide
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3-chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide

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